Pik-75

Kinase Inhibition Isoform Selectivity PI3K Signaling

Pik-75 is an imidazopyridine-based, potent, and selective inhibitor of the p110α catalytic subunit of PI3K (IC50 = 5.8 nM). It exhibits 200-fold selectivity over p110β and uniquely inhibits DNA-PK (IC50 = 2 nM), enabling clean, isoform-specific phenotypes in adipocyte differentiation and synthetic lethality studies. This gold-standard chemical probe is essential for validating oncogenic dependency in PIK3CA-mutant cancer models and benchmarking novel PI3Kα inhibitors. Available in high purity (≥98%) for reliable in vitro and in vivo research.

Molecular Formula C16H14BrN5O4S
Molecular Weight 452.3 g/mol
CAS No. 945619-31-8
Cat. No. B1354059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePik-75
CAS945619-31-8
SynonymsPIK 75
PIK-75
Molecular FormulaC16H14BrN5O4S
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C)N=CC2=CN=C3N2C=C(C=C3)Br
InChIInChI=1S/C16H14BrN5O4S/c1-11-3-5-13(22(23)24)7-15(11)27(25,26)20(2)19-9-14-8-18-16-6-4-12(17)10-21(14)16/h3-10H,1-2H3/b19-9+
InChIKeyQTHCAAFKVUWAFI-DJKKODMXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pik-75 (CAS 945619-31-8) - Potent and Selective p110α PI3K Inhibitor for Targeted Research Applications


Pik-75 (hydrochloride salt, CAS 372196-77-5; free base, CAS 372196-67-3) is an imidazopyridine-based small molecule that acts as a potent, reversible, and selective inhibitor of the p110α catalytic subunit of Class IA phosphoinositide 3-kinase (PI3K) [1]. It exhibits an IC50 of 5.8 nM against p110α in cell-free biochemical assays, demonstrating 200-fold greater potency for p110α over the p110β isoform (IC50 = 1.3 μM) . Additionally, Pik-75 potently inhibits DNA-dependent protein kinase (DNA-PK) with an IC50 of 2 nM, a feature not commonly shared by all PI3Kα inhibitors [2]. The compound is widely utilized as a chemical probe to dissect isoform-specific functions of p110α in cellular signaling, metabolic regulation, and oncogenic transformation [3].

Critical Need for Pik-75: Why Pan-PI3K or Other Isoform-Selective Inhibitors Cannot Substitute


Substituting Pik-75 with a pan-PI3K inhibitor (e.g., LY294002, BKM120) or alternative isoform-selective agents (e.g., TGX-221 for p110β, CAL-101/Idelalisib for p110δ, AS-605240 for p110γ) leads to fundamentally different biological outcomes [1]. Generic pan-inhibitors lack the isoform resolution required to isolate p110α-specific signaling, often inducing confounding off-target effects or compensatory pathway activation [2]. While Pik-75 selectively ablates p110α activity, inhibitors like TGX-221 (p110β-selective) or IC87114 (p110δ-selective) fail to block the same downstream pathways, as demonstrated in adipocyte differentiation models where only Pik-75 completely abolished the process [3]. This quantitative and qualitative divergence in target engagement necessitates the use of Pik-75 for experiments aiming to specifically interrogate p110α function or its unique combination of PI3Kα and DNA-PK inhibition [4].

Quantitative Differentiation of Pik-75: Head-to-Head and Cross-Study Comparative Data Against Key PI3K Inhibitors


Superior Potency and Isoform Selectivity of Pik-75 for p110α over p110β

Pik-75 exhibits a 200-fold higher selectivity for the p110α isoform (IC50 = 5.8 nM) compared to the p110β isoform (IC50 = 1.3 μM) in cell-free kinase assays . In contrast, the pan-PI3K inhibitor BKM120 shows only a 3.2-fold selectivity for p110α (IC50 = 52 nM) over p110β (IC50 = 166 nM) . This stark difference in isoform discrimination allows for precise targeting of p110α-dependent pathways without significant p110β interference.

Kinase Inhibition Isoform Selectivity PI3K Signaling

Unique Dual Inhibition Profile: Potent DNA-PK Targeting by Pik-75

Pik-75 is a potent inhibitor of DNA-PK (IC50 = 2 nM), a property not exhibited by many other p110α-selective inhibitors like A66 or YM024 [1]. For comparison, the classic PI3K inhibitor wortmannin inhibits DNA-PK with an IC50 of 16 nM . Pik-75 is thus 8-fold more potent against DNA-PK than wortmannin, while maintaining high selectivity for p110α over other PI3K isoforms. This dual activity profile is unique among commonly used PI3Kα chemical probes.

DNA-PK DNA Damage Response Dual Inhibition

Functional Validation: Pik-75 Completely Abolishes Adipocyte Differentiation, Unlike p110β/δ Inhibitors

In a direct functional comparison using 3T3-L1 preadipocytes, treatment with Pik-75 (a selective p110α inhibitor) completely abolished adipocyte differentiation, as assessed by morphological changes and expression of adipocyte markers [1]. In stark contrast, selective inhibition of p110β (using TGX-221) or p110δ (using IC87114) had no significant effect on differentiation [1]. This demonstrates that p110α activity is uniquely required for this process and that Pik-75's selective profile is essential for uncovering such isoform-specific biology.

Adipogenesis Functional Assay Isoform-Specific Biology

Distinct Kinase Selectivity Profile: Pik-75 vs. PI-103

While both Pik-75 and PI-103 target p110α, they exhibit distinct secondary kinase inhibition profiles. Pik-75 potently inhibits DNA-PK (IC50 = 2 nM) and shows weak activity against mTOR (IC50 = 1.1 μM) [1]. In contrast, PI-103 is a more potent inhibitor of mTOR (IC50 = 30 nM) and DNA-PK (IC50 = 23 nM) [2]. This difference in secondary pharmacology means that cellular effects observed with PI-103 may be confounded by significant mTOR/DNA-PK inhibition at low concentrations, whereas Pik-75 offers a cleaner p110α-focused profile with a different secondary kinase signature [3].

Kinase Profiling Selectivity Off-Target Analysis

Optimal Use Cases for Pik-75: High-Impact Research Scenarios Driven by Quantitative Differentiation


Dissecting p110α-Specific Signaling in Adipogenesis and Insulin Resistance Models

Leverage Pik-75's high selectivity for p110α (200-fold over p110β) to exclusively block p110α-dependent pathways without interfering with p110β, which is critical for insulin signaling [1]. This is essential for studies in adipocyte biology where only p110α inhibition abolishes differentiation, unlike p110β or p110δ inhibitors [2]. Use Pik-75 to generate clean, isoform-specific phenotypes that would be obscured by pan-PI3K inhibitors.

Investigating DNA Damage Response and PI3K Crosstalk via Dual PI3Kα/DNA-PK Inhibition

Employ Pik-75 to simultaneously target PI3Kα (IC50 = 5.8 nM) and DNA-PK (IC50 = 2 nM), a unique dual profile not found in other p110α-selective probes like A66 [3]. This application is critical for research into synthetic lethality strategies in cancer, where combining PI3K pathway inhibition with DNA damage repair deficiency (e.g., in BRCA-mutant or PTEN-null contexts) can enhance therapeutic efficacy [4].

Functional Validation of p110α Dependency in PIK3CA-Mutant Cancer Models

Use Pik-75 as a gold-standard chemical probe to validate the oncogenic dependency of PIK3CA-mutant cancer cells on p110α activity. Pik-75 effectively suppresses Akt phosphorylation and reduces cell viability in models harboring helical domain (E545K) and kinase domain (H1047R) PIK3CA mutations, with reported IC50 values in the low nanomolar range [5]. Its well-characterized selectivity profile ensures that observed anti-proliferative effects are due to p110α inhibition, not off-target activity.

Benchmarking and Comparator Studies for Novel PI3Kα Inhibitor Development

Utilize Pik-75 as a reference standard in biochemical and cellular assays to benchmark the potency, selectivity, and functional effects of novel, next-generation PI3Kα inhibitors. Its well-documented IC50 values against p110α (5.8 nM), p110β (1.3 μM), and DNA-PK (2 nM) provide a robust, quantitative baseline for comparative studies .

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